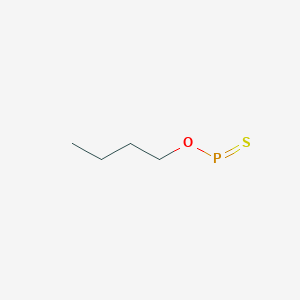
1-Thiophosphorosooxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thiophosphorosooxybutane is an organophosphorus compound characterized by the presence of a thiophosphate group attached to a butane backbone. This compound is part of a broader class of thiophosphates, which are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thiophosphorosooxybutane typically involves the reaction of butanol with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction proceeds as follows:
C4H9OH+PSCl3→C4H9OPSCl2+HCl
Further hydrolysis of the intermediate product yields this compound:
C4H9OPSCl2+H2O→C4H9OPS(OH)2+2HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes:
Reactant Purification: Ensuring high purity of butanol and thiophosphoryl chloride.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure to maximize yield.
Product Isolation: Using distillation and crystallization techniques to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Thiophosphorosooxybutane undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding phosphates.
Reduction: Formation of phosphines.
Substitution: Replacement of the thiophosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Employs nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Produces phosphoric acid derivatives.
Reduction: Yields phosphine oxides.
Substitution: Forms various organophosphorus compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Thiophosphorosooxybutane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1-Thiophosphorosooxybutane involves its interaction with molecular targets such as enzymes and proteins. The thiophosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts metabolic pathways and cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophosphates: Compounds with similar thiophosphate groups.
Phosphorothioates: Analogous compounds with sulfur replacing one or more oxygen atoms in the phosphate group.
Phosphines: Compounds containing phosphorus-hydrogen bonds.
Uniqueness
1-Thiophosphorosooxybutane is unique due to its specific butane backbone and thiophosphate group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61351-26-6 |
|---|---|
Fórmula molecular |
C4H9OPS |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1-thiophosphorosooxybutane |
InChI |
InChI=1S/C4H9OPS/c1-2-3-4-5-6-7/h2-4H2,1H3 |
Clave InChI |
OUEISHUHBNLIQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


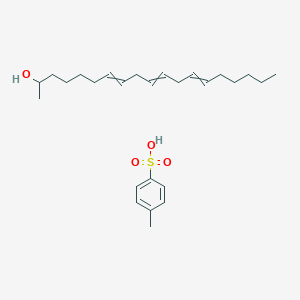
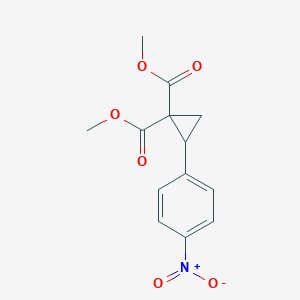
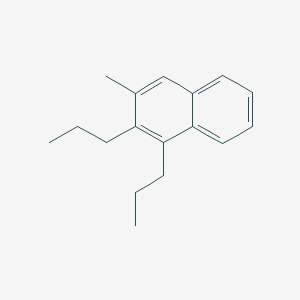
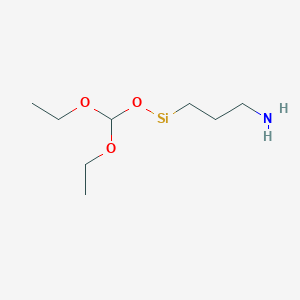

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)

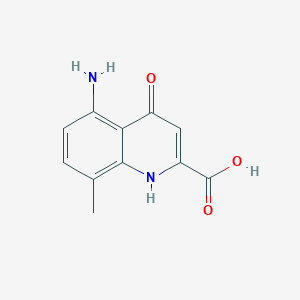
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
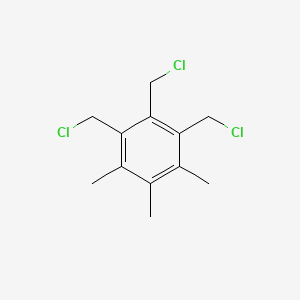

![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
